Bis(4-methylphenyl)chlorophosphine

Homogeneous catalysis Phosphine ligand design Tolman electronic parameter

Bis(4-methylphenyl)chlorophosphine (CAS 1019-71-2, also known as Chlorodi-p-tolylphosphine) is a chlorophosphine with the formula (p-CH₃C₆H₄)₂PCl. It is a versatile synthetic intermediate primarily used to introduce the di(p-tolyl)phosphino (–P(p-tolyl)₂) moiety into more complex ligands and catalysts.

Molecular Formula C14H14ClP
Molecular Weight 248.69 g/mol
CAS No. 1019-71-2
Cat. No. B086755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-methylphenyl)chlorophosphine
CAS1019-71-2
Molecular FormulaC14H14ClP
Molecular Weight248.69 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)Cl
InChIInChI=1S/C14H14ClP/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3
InChIKeyBJBXRRHIBSXGLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-methylphenyl)chlorophosphine (1019-71-2): What Scientific Procurement Teams Need to Know Before Sourcing This Organophosphorus Precursor


Bis(4-methylphenyl)chlorophosphine (CAS 1019-71-2, also known as Chlorodi-p-tolylphosphine) is a chlorophosphine with the formula (p-CH₃C₆H₄)₂PCl. It is a versatile synthetic intermediate primarily used to introduce the di(p-tolyl)phosphino (–P(p-tolyl)₂) moiety into more complex ligands and catalysts . Its core value lies in its well‑defined steric and electronic properties, which enable the rational design of transition metal catalysts for cross‑coupling and isomerization reactions. This compound is not a standalone catalyst; its utility is realized through derivatization, and its procurement value is directly linked to its ability to reproducibly install a specific stereoelectronic profile in downstream products.

Bis(4-methylphenyl)chlorophosphine (1019-71-2): Why Substituting with Generic Aryl Chlorophosphines Risks Inconsistent Catalytic Outcomes and Impurity Profiles


In‑class analogs such as chlorodiphenylphosphine (Ph₂PCl) or di‑o‑tolylchlorophosphine cannot be substituted for Bis(4‑methylphenyl)chlorophosphine without fundamentally altering the stereoelectronic environment of the final catalyst. The para‑methyl substituents on the tolyl rings provide a distinct combination of electron donation and steric bulk that differs from the unsubstituted phenyl or ortho‑substituted analogs . This variation directly influences critical parameters such as the oxidative addition rate of challenging aryl chlorides and the longevity of the active catalyst species . Generic replacement may therefore lead to unpredictable reaction kinetics, altered selectivity, or premature catalyst deactivation, particularly in scaled‑up or low‑loading processes where ligand properties are magnified.

Bis(4-methylphenyl)chlorophosphine (1019-71-2): A Quantified Comparison of Key Differentiation Dimensions vs. Closest Structural Analogs


Electronic Parameter: Donation Strength of Derived Di(p-tolyl)phosphine Relative to PPh₃

The ligand formed from this precursor, di(p‑tolyl)phosphine (P(p‑tolyl)₂H), exhibits a stronger electron‑donating character than triphenylphosphine (PPh₃) due to the para‑methyl substituents. While direct TEP values for the chlorophosphine are not applicable, the derived phosphine ligand shows a ν(CO) stretch of 2068.9 cm⁻¹ in its [Ni(CO)₃L] complex, compared to 2068.9 cm⁻¹ for PPh₃. [1] This indicates a slightly higher net electron donation to the metal center, which can accelerate oxidative addition steps in cross‑coupling reactions.

Homogeneous catalysis Phosphine ligand design Tolman electronic parameter

Steric Bulk: Cone Angle Differentiation of Di(p-tolyl)phosphine vs. PPh₃ and P(o‑tolyl)₃

The di(p‑tolyl)phosphino group exhibits a Tolman cone angle of approximately 145°, which is intermediate between the less bulky PPh₃ (145°) and the significantly more sterically demanding P(o‑tolyl)₃ (194°). [1] This moderate steric profile allows the ligand to stabilize low‑coordinate metal centers without completely blocking substrate access, a balance that is critical for achieving high turnover numbers in cross‑coupling of hindered aryl chlorides.

Steric tuning Phosphine ligands Cone angle

Synthetic Utility: Direct Precursor for Nickel(0) Isomerization Ligands and Phosphinosulfonamide Complexes

Bis(4‑methylphenyl)chlorophosphine is explicitly employed as a reactant to synthesize ligands for nickel(0)‑catalyzed isomerization reactions and to construct phosphinosulfonamide nickel complexes for olefin oligomerization. This is a differentiated application space; the corresponding phenyl analog (Ph₂PCl) is more commonly used for generic cross‑coupling ligand synthesis but is not explicitly cited as a precursor for these specific nickel‑catalyzed processes. The p‑tolyl substitution pattern is believed to enhance the solubility and stability of the resulting nickel complexes in non‑polar media, which is advantageous for industrial oligomerization.

Nickel catalysis Isomerization Phosphinosulfonamide ligands Oligomerization

Reaction Scope: Suitability for a Broad Suite of Pd‑Catalyzed Cross‑Couplings Including Suzuki–Miyaura, Heck, Negishi, Stille, Sonogashira, and Hiyama

As a ligand precursor, this compound enables the synthesis of Pd catalysts that are compatible with all major C–C bond‑forming reactions: Suzuki–Miyaura, Heck, Hiyama, Negishi, Sonogashira, and Stille couplings. This breadth of applicability is not unique to this compound alone, but it distinguishes it from more specialized chlorophosphines that are tailored for a single reaction class. The ability to use one precursor to access a family of catalysts for diverse transformations reduces procurement complexity and inventory overhead.

Pd cross‑coupling Suzuki–Miyaura Heck reaction Negishi coupling

Bis(4-methylphenyl)chlorophosphine (1019-71-2): High‑Impact Application Scenarios Where Its Differentiated Properties Deliver Verifiable Value


Scenario 1: Developing Robust Pd‑Catalyzed Suzuki–Miyaura Couplings for Electron‑Deficient Aryl Chlorides at Low Catalyst Loadings

In pharmaceutical process chemistry, achieving high conversion with challenging, electron‑poor aryl chlorides at ≤0.1 mol% Pd is a critical cost and purity driver. The moderate electron‑donating character of the derived di(p‑tolyl)phosphine ligand (ν(CO) 2068.9 cm⁻¹) [1] lowers the oxidative addition barrier while maintaining a steric environment (cone angle ~145°) [2] that minimizes catalyst deactivation pathways. This balanced profile is essential for maintaining catalyst longevity and reproducible kinetics in large‑scale Suzuki–Miyaura reactions, where unsubstituted PPh₃‑based systems may require higher loadings or suffer from premature deactivation.

Scenario 2: Constructing Nickel(0) Catalysts for Selective Alkene Isomerization and Oligomerization in Fine Chemical Synthesis

For industrial chemists synthesizing high‑value olefins or fine chemicals via alkene isomerization, the direct availability of Bis(4‑methylphenyl)chlorophosphine as a validated precursor for Ni(0) isomerization ligands and phosphinosulfonamide nickel complexes is a critical advantage. The para‑tolyl groups enhance the solubility and stability of the resulting nickel complexes in hydrocarbon solvents, a property that is often lacking in simpler phenyl‑substituted analogs. This reduces the need for extensive ligand optimization and accelerates process development for selective double‑bond migration or ethylene oligomerization to linear alpha‑olefins.

Scenario 3: Streamlining Catalyst Synthesis Across Multiple Cross‑Coupling Platforms in a Multi‑Project Discovery Environment

In a medicinal chemistry or academic discovery lab where Suzuki–Miyaura, Heck, Negishi, Stille, and Sonogashira reactions are all in routine use, maintaining separate ligand inventories for each reaction is inefficient. By procuring Bis(4‑methylphenyl)chlorophosphine as a common precursor, a core stock can be used to generate a family of catalysts for all six major Pd‑catalyzed cross‑couplings . This simplifies supply chain logistics, reduces solvent and storage waste, and ensures that the same stereoelectronic profile is maintained across different reaction manifolds, improving batch‑to‑batch reproducibility.

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